molecular formula C6H10O3 B13073381 Methyltrans-4-methyloxetane-2-carboxylate

Methyltrans-4-methyloxetane-2-carboxylate

Cat. No.: B13073381
M. Wt: 130.14 g/mol
InChI Key: RAZMZZIJJUZYCG-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyltrans-4-methyloxetane-2-carboxylate is a chemical compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltrans-4-methyloxetane-2-carboxylate typically involves the reaction of 4-methyloxetan-2-one with methanol in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction is monitored using techniques such as NMR, HPLC, and LC-MS to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyltrans-4-methyloxetane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Methyltrans-4-methyloxetane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyltrans-4-methyloxetane-2-carboxylate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyloxetane-2-carboxylate
  • Ethyl 4-methyloxetane-2-carboxylate
  • Propyl 4-methyloxetane-2-carboxylate

Uniqueness

Methyltrans-4-methyloxetane-2-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties compared to its analogs .

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

methyl (2S,4R)-4-methyloxetane-2-carboxylate

InChI

InChI=1S/C6H10O3/c1-4-3-5(9-4)6(7)8-2/h4-5H,3H2,1-2H3/t4-,5+/m1/s1

InChI Key

RAZMZZIJJUZYCG-UHNVWZDZSA-N

Isomeric SMILES

C[C@@H]1C[C@H](O1)C(=O)OC

Canonical SMILES

CC1CC(O1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.